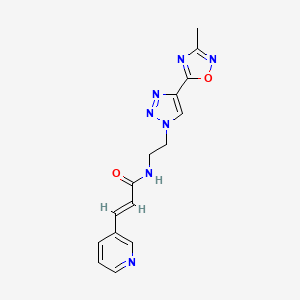![molecular formula C19H16N6O3S B2752937 2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole CAS No. 2097871-96-8](/img/structure/B2752937.png)
2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine, which is a heterocyclic compound . It contains a triazole ring fused with a pyrimidine ring, which are both nitrogen-containing rings. This structure is further modified with a methyl group attached to the triazole ring and an azetidine ring attached to the pyrimidine ring via an ether linkage . The azetidine ring is carbonylated and attached to a phenoxy group, which is further attached to a thiazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The triazole and pyrimidine rings form a fused ring system, which is further modified with various functional groups . The presence of these functional groups can influence the chemical properties and reactivity of the compound.Scientific Research Applications
Synthesis Methods
- Tandem aza-Wittig Reaction : A study by Luo et al. (2020) describes an efficient procedure for synthesizing pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig and annulation reactions, showcasing a method that could potentially be applied or adapted for the synthesis of the specified compound (Luo et al., 2020).
Antimicrobial Activities
Antimicrobial Agents Synthesis : Abdelhamid et al. (2007) conducted a study on the synthesis of 5-Arylthiazoles and Triazolino[4,3-a]pyrimidines with good yields, demonstrating significant inhibition of bacterial growth, suggesting the potential antimicrobial applications of related compounds (Abdelhamid et al., 2007).
Novel Antimicrobial Agents : A study by El Azab and Abdel-Hafez (2015) on thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety showed promising in vitro antimicrobial activity, indicating the potential of structurally similar compounds for developing new antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Synthesis and Biological Evaluation : The synthesis and biological evaluation of new thiazolopyrimidines by Said et al. (2004) as potential antimicrobial and antitumor agents highlight the diverse potential applications of similar compounds in medical research (Said et al., 2004).
Antitumor Activity
- Potential Anti-tumor Agents : Ibrahim et al. (2009) reported the synthesis of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives, evaluating their cytotoxic activity against a panel of human cancer cell lines. Some derivatives demonstrated inhibitory effects, suggesting the relevance of structurally related compounds for antitumor research (Ibrahim et al., 2009).
Future Directions
The future directions for this compound could involve further exploration of its pharmacological activities, given the diverse activities observed for similar compounds . Additionally, further studies could be conducted to optimize its synthesis and explore its potential applications in various fields.
Properties
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S/c1-12-8-16(25-18(23-12)21-11-22-25)27-15-9-24(10-15)17(26)13-2-4-14(5-3-13)28-19-20-6-7-29-19/h2-8,11,15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIWDDQUWFTPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=C(C=C4)OC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2752855.png)
![methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate](/img/structure/B2752856.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2752857.png)


![5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2752866.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2752868.png)
![Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2752869.png)




